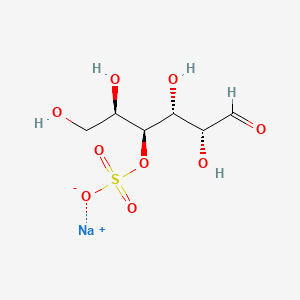

D-Galactose-4-O-sulfate sodium salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

sodium;[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O9S.Na/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFRJSVPFMKACS-NQZVPSPJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)OS(=O)(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)OS(=O)(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746656 |

Source

|

| Record name | Sodium 4-O-sulfonato-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125113-68-0 |

Source

|

| Record name | Sodium 4-O-sulfonato-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of D-Galactose-4-O-Sulfate: A Technical Guide for Researchers

An in-depth exploration of the structural significance, signaling functions, and therapeutic potential of D-Galactose-4-O-sulfate for researchers, scientists, and drug development professionals.

Introduction

D-Galactose-4-O-sulfate is a sulfated monosaccharide that plays a crucial role in the biological activities of various complex carbohydrates. It is a key structural component of sulfated galactans found in marine algae and the glycosaminoglycan keratan sulfate present in mammals. The specific sulfation pattern at the C4 position of the galactose unit confers unique physicochemical properties that mediate a wide range of biological functions, from structural support within the extracellular matrix to intricate signaling events that govern cellular behavior. This technical guide provides a comprehensive overview of the biological role of D-Galactose-4-O-sulfate, with a focus on its involvement in signaling pathways, quantitative analysis of its bioactivities, and detailed experimental protocols for its study.

Structural and Functional Overview

D-Galactose-4-O-sulfate is predominantly found as a repeating unit in larger polysaccharide chains. Its biological functions are intrinsically linked to the overall structure of these macromolecules.

-

In Marine Organisms: In marine algae, D-Galactose-4-O-sulfate is a characteristic feature of sulfated galactans like carrageenans. These polysaccharides are major components of the algal cell wall, providing structural integrity. The sulfate groups, including the 4-O-sulfate on galactose, create a highly anionic environment, enabling interactions with various molecules and contributing to the rheological properties of these hydrocolloids.

-

In Mammals: In mammals, D-Galactose-4-O-sulfate is an integral part of keratan sulfate (KS) , a glycosaminoglycan found in cartilage, cornea, and the central nervous system. KS proteoglycans contribute to tissue hydration and organization of the extracellular matrix. The sulfation pattern of KS, including the presence of D-Galactose-4-O-sulfate, is crucial for its interactions with proteins and its role in cellular signaling.

Signaling Pathways Modulated by D-Galactose-4-O-Sulfate

The sulfation of galactose at the C4 position creates specific recognition sites for protein binding, thereby modulating various signaling pathways. This is particularly evident in the context of keratan sulfate.

Slit-Robo Signaling

The Slit-Robo signaling pathway is critical for axonal guidance during neural development. Keratan sulfate, containing D-Galactose-4-O-sulfate, has been shown to interact with proteins of the Slit family.[1][2] This interaction is thought to modulate the binding of Slit to its receptor, Robo, thereby influencing downstream signaling events that regulate cytoskeletal dynamics and cell migration.[3] The sulfation pattern of KS is believed to be a key determinant of this interaction's specificity and affinity.

References

An In-depth Technical Guide to the Natural Sources of D-Galactose-4-O-sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-4-O-sulfate is a sulfated monosaccharide of significant interest in the fields of glycobiology and pharmacology. As a fundamental constituent of various bioactive polysaccharides, its unique structural properties contribute to a range of biological activities, including anticoagulant, anti-inflammatory, and antiviral effects. This technical guide provides a comprehensive overview of the primary natural sources of D-Galactose-4-O-sulfate, detailed experimental protocols for its extraction and characterization, and an exploration of its role in cellular signaling pathways.

Principal Natural Sources of D-Galactose-4-O-sulfate

The predominant natural sources of D-Galactose-4-O-sulfate are sulfated galactans, a class of polysaccharides abundant in the cell walls of marine red algae (Rhodophyta). Specifically, this monosaccharide is a key structural component of kappa-carrageenan and iota-carrageenan .

Marine Red Algae (Rhodophyta)

Red algae are the most significant and commercially viable source of D-Galactose-4-O-sulfate. The content and composition of carrageenan, and consequently the abundance of D-Galactose-4-O-sulfate, can vary depending on the species, geographical location, and seasonal changes.

-

Kappaphycus alvarezii : This species is a primary commercial source of kappa-carrageenan , which is composed of repeating disaccharide units of D-galactose-4-sulfate and 3,6-anhydro-α-D-galactose.[1] The sulfate ester group content in kappa-carrageenan from K. alvarezii is typically between 25% and 30%.[1]

-

Eucheuma denticulatum : This red alga is the main source of iota-carrageenan .[2] Iota-carrageenan consists of repeating disaccharide units of D-galactose-4-sulfate and 3,6-anhydro-α-D-galactose-2-sulfate. The sulfate ester content in iota-carrageenan can be as high as 32%.[2]

-

Gigartina species : Various species within the Gigartina genus are known to produce both kappa- and lambda-carrageenan, with the gametophyte stage typically yielding kappa-carrageenan.

Quantitative Data on D-Galactose-4-O-sulfate Precursors

Direct quantification of D-Galactose-4-O-sulfate in its free form in nature is not common as it exists as a structural unit within larger polysaccharides. The most practical approach for its quantification is through the analysis of the monosaccharide composition of its parent carrageenans after complete hydrolysis. The following table summarizes the typical composition of carrageenan and its constituent sugars from key algal sources.

| Algal Source Species | Polysaccharide Type | Major Monosaccharide Components | Typical Polysaccharide Yield (% dry weight) | Sulfate Content (%) | Reference(s) |

| Kappaphycus alvarezii | Kappa-carrageenan | D-galactose, 3,6-anhydro-D-galactose | 33.7 - 77.3 | 12.4 | [1][3] |

| Eucheuma denticulatum | Iota-carrageenan | D-galactose, 3,6-anhydro-D-galactose | ~24.7 | 3.7 - 14.5 | [4][5] |

| Gigartina skottsbergii | Kappa/Iota-hybrid | D-galactose, 3,6-anhydro-D-galactose | - | - | |

| Chondrus crispus | Kappa/Lambda-hybrid | D-galactose, 3,6-anhydro-D-galactose | - | - |

Note: The monosaccharide composition data often reports total galactose. D-Galactose-4-O-sulfate is a major form of galactose in kappa- and iota-carrageenans.

Experimental Protocols

The isolation of D-Galactose-4-O-sulfate involves a multi-step process that begins with the extraction of the parent polysaccharide, followed by its complete hydrolysis, and finally, the purification of the target monosaccharide.

Extraction of Carrageenan from Red Algae

Objective: To extract crude carrageenan from dried red seaweed.

Materials:

-

Dried red seaweed (e.g., Kappaphycus alvarezii or Eucheuma denticulatum)

-

Deionized water

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) for alkaline extraction

-

Ethanol (95%) or Isopropanol

-

Hydrochloric acid (HCl) for pH adjustment

-

Beakers, magnetic stirrer with hot plate, centrifuge, filtration apparatus, lyophilizer.

Protocol (Alkaline Extraction):

-

Wash the dried seaweed with tap water to remove salts and debris.

-

Dry the washed seaweed in an oven at 60°C until constant weight.

-

Grind the dried seaweed into a fine powder.

-

Suspend the seaweed powder in a dilute alkaline solution (e.g., 0.5-1.0 M KOH) at a solid-to-liquid ratio of 1:30 (w/v).

-

Heat the suspension at 80-90°C with constant stirring for 2-4 hours. This alkaline treatment facilitates the conversion of L-galactose-6-sulfate to 3,6-anhydro-L-galactose, which is characteristic of carrageenan.

-

Cool the mixture and neutralize the pH to 7.0-8.0 with HCl.

-

Separate the solid residue by centrifugation or filtration.

-

Precipitate the carrageenan from the supernatant by adding 2-3 volumes of ethanol or isopropanol with stirring.

-

Collect the precipitated carrageenan, wash it with ethanol, and dry it in an oven at 50°C or by lyophilization.

Complete Acid Hydrolysis of Carrageenan

Objective: To hydrolyze the extracted carrageenan into its constituent monosaccharides.

Materials:

-

Extracted carrageenan

-

Trifluoroacetic acid (TFA) (2 M) or Sulfuric acid (H₂SO₄) (1-2 M)

-

Heating block or water bath

-

Rotary evaporator or vacuum centrifuge

-

pH meter and sodium hydroxide (NaOH) for neutralization.

Protocol:

-

Dissolve the dried carrageenan in 2 M TFA to a final concentration of 10 mg/mL.

-

Heat the solution in a sealed tube at 110-120°C for 4-6 hours.

-

Cool the hydrolysate to room temperature.

-

Remove the TFA by repeated evaporation under a stream of nitrogen or by using a rotary evaporator.

-

Resuspend the dried hydrolysate in deionized water.

-

If using sulfuric acid, neutralize the hydrolysate carefully with a saturated solution of barium hydroxide, centrifuge to remove the barium sulfate precipitate, and collect the supernatant.

Purification of D-Galactose-4-O-sulfate by Anion-Exchange Chromatography

Objective: To separate the sulfated monosaccharides from the neutral sugars in the hydrolysate.

Materials:

-

Carrageenan hydrolysate

-

Anion-exchange resin (e.g., DEAE-Sepharose or a similar strong anion exchanger)

-

Chromatography column

-

Sodium chloride (NaCl) solutions of increasing concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

Fraction collector

-

Conductivity meter.

Protocol:

-

Pack the anion-exchange column with the chosen resin and equilibrate it with the starting buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Dissolve the carrageenan hydrolysate in the starting buffer and load it onto the column.

-

Wash the column with the starting buffer to elute the neutral, unbound monosaccharides (e.g., galactose, 3,6-anhydrogalactose).

-

Elute the bound sulfated monosaccharides using a stepwise or linear gradient of NaCl in the starting buffer. D-Galactose-4-O-sulfate is expected to elute at a specific salt concentration, which can be determined by monitoring the fractions for carbohydrate and sulfate content.

-

Collect the fractions and monitor the elution profile using a conductivity meter and by performing a carbohydrate assay (e.g., phenol-sulfuric acid method) and a sulfate assay (e.g., barium chloride-gelatin method) on each fraction.

-

Pool the fractions containing the purified D-Galactose-4-O-sulfate.

-

Desalt the pooled fractions by dialysis or using a desalting column.

-

Lyophilize the final product to obtain pure D-Galactose-4-O-sulfate.

Signaling Pathways and Biological Activities

While the biological activities of sulfated polysaccharides like carrageenan are well-documented, the specific signaling roles of the monosaccharide D-Galactose-4-O-sulfate are an emerging area of research. The sulfation pattern of glycans is known to be a critical determinant of their biological function, acting as a recognition motif for various protein interactions.

General Role of Sulfated Glycans in Cell Signaling

Sulfated glycans, including those containing D-Galactose-4-O-sulfate, are involved in a multitude of cellular processes through their interaction with signaling proteins. These interactions can modulate key signaling pathways that regulate cell adhesion, proliferation, and differentiation.

-

Integrin Signaling: Sulfated galactans have been shown to promote chondrogenic activity in human chondrocytes through the integrin β1/FAK/Akt signaling pathway.[6] Integrins are transmembrane receptors that mediate cell-matrix interactions, and their activation can trigger downstream signaling cascades that influence cell behavior.[7][8] It is plausible that oligosaccharides or even monosaccharides bearing specific sulfation patterns, such as D-Galactose-4-O-sulfate, could act as ligands or modulators of integrin activity.

-

Growth Factor Signaling: The sulfation patterns of glycosaminoglycans are known to be crucial for their interaction with various growth factors, such as fibroblast growth factors (FGFs) and transforming growth factor-beta (TGF-β). These interactions can either promote or inhibit the binding of growth factors to their receptors, thereby modulating their signaling activity.

-

Inflammatory Signaling: D-galactose has been shown to disrupt the barrier function of Sertoli cells by activating the p38MAPK signaling pathway, suggesting a role for galactose and its derivatives in inflammatory responses.[9][10]

Visualization of a Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by sulfated galactans containing D-Galactose-4-O-sulfate, based on current understanding of sulfated glycan-mediated signaling.

Conclusion

D-Galactose-4-O-sulfate, primarily sourced from the carrageenans of red marine algae, represents a molecule of considerable scientific and therapeutic interest. The protocols outlined in this guide provide a framework for its extraction, hydrolysis, and purification, enabling further investigation into its precise biological functions. While the direct signaling roles of this monosaccharide are still being elucidated, the established importance of sulfation in modulating key cellular pathways suggests that D-Galactose-4-O-sulfate may play a critical role in cell adhesion, growth factor signaling, and inflammatory responses. Further research in this area is warranted to fully uncover the therapeutic potential of this unique sulfated sugar.

References

- 1. Carrageenan From Kappaphycus alvarezii (Rhodophyta, Solieriaceae): Metabolism, Structure, Production, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foodchem.com [foodchem.com]

- 3. Advanced Extraction Techniques and Physicochemical Properties of Carrageenan from a Novel Kappaphycus alvarezii Cultivar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Composition and Seasonal Variations of the Madagascar Algae Eucheuma denticulatum (Solieriaceae, Rhodophyta) | MDPI [mdpi.com]

- 5. Eco-Friendly Extraction, Structure, and Gel Properties of ι-Carrageenan Extracted Using Ca(OH)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive sulfated galactans from Gracilaria fisheri promote chondrogenic activity via integrin-β1/FAK/Akt signaling in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrin Activation Promotes Axon Growth on Inhibitory Chondroitin Sulfate Proteoglycans by Enhancing Integrin Signaling | Journal of Neuroscience [jneurosci.org]

- 8. Akt1 Signaling Regulates Integrin Activation, Matrix Recognition, and Fibronectin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [D-galactose (D-gal) disrupts barrier function of murine TM4 sertoli cells via activation of p38MAPK signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Structural Significance of D-Galactose-4-O-Sulfate in κ-Carrageenan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure of κ-carrageenan, with a specific focus on the pivotal role of its D-galactose-4-O-sulfate constituent. We will delve into the quantitative composition, detailed experimental protocols for analysis, and visual representations of its biochemical context and analytical workflows.

Core Structure of κ-Carrageenan

κ-carrageenan is a linear sulfated polysaccharide extracted from various species of red seaweed (Rhodophyceae). Its structure is characterized by a repeating disaccharide unit of alternating α-(1→3)-linked D-galactose and β-(1→4)-linked 3,6-anhydro-α-D-galactose.[1][2] The key feature that defines κ-carrageenan is the presence of a single sulfate ester group on the C4 position of the D-galactose residue, formally known as D-galactose-4-O-sulfate.[3][4] This sulfation pattern is crucial for the unique gelling properties of κ-carrageenan, particularly its ability to form strong and rigid gels in the presence of potassium ions.[5]

The presence of the 3,6-anhydro bridge in the adjacent sugar unit forces the galactose ring into a conformation that, in conjunction with the sulfate groups, facilitates the formation of a helical structure, which is a prerequisite for gelation.[6]

Quantitative Composition of κ-Carrageenan

The precise composition of κ-carrageenan can vary depending on the seaweed source and extraction methods. However, typical quantitative data for its major components are summarized below.

| Component | Typical Content (% of dry weight) | Molar Ratio (relative to 3,6-anhydrogalactose) |

| D-Galactose | 58.93%[7] | ~1.08[5] |

| 3,6-Anhydrogalactose | 25.22%[7] | 1.0 |

| Sulfate (SO₄) | 12.35% - 20.3%[7][8] | ~1.0 |

Table 1: Typical Chemical Composition of κ-Carrageenan. This table presents the average percentage content of the main monosaccharide units and sulfate in κ-carrageenan, along with their approximate molar ratios.

| Property | Value |

| Molecular Weight | 600 - 700 kDa[8] |

| Molecular Formula of Disaccharide Unit | C₁₂H₁₈O₁₂S [approximated] |

| Molecular Weight of Disaccharide Unit | ~788.66 g/mol (for a disaccharide with two sulfate groups, often cited for carrageenan in general)[9][10][11][12] |

Table 2: Physicochemical Properties of κ-Carrageenan. This table outlines the typical molecular weight range and the molecular formula and weight of the repeating disaccharide unit. Note that the molecular formula and weight can vary based on the specific repeating unit considered and the degree of sulfation.

Experimental Protocols for Structural Analysis

Determination of Sulfate Content

A common and established method for quantifying the sulfate content in carrageenan is the turbidometric method.

Protocol: Turbidometric Sulfate Analysis

-

Sample Hydrolysis:

-

Accurately weigh approximately 100 mg of dried κ-carrageenan.

-

Add 20 mL of 1 N hydrochloric acid (HCl).

-

Heat the mixture at 100°C for 2 hours in sealed tubes to hydrolyze the polysaccharide and release the sulfate groups.[7]

-

Allow the solution to cool to room temperature.

-

-

Barium-Agarose Reagent Preparation:

-

Prepare a 0.5% (w/v) barium chloride (BaCl₂) solution.

-

Dissolve 0.02% (w/v) agarose in the BaCl₂ solution with gentle heating to create a stable barium-agarose reagent.[7]

-

-

Turbidity Development:

-

Take 1 mL of the hydrolyzed carrageenan sample.

-

Add 1.2 mL of 8% (w/v) trichloroacetic acid (TCA).

-

Add 600 µL of the barium-agarose reagent.

-

Incubate the mixture at room temperature for 30 minutes to allow for the formation of a barium sulfate precipitate.[7]

-

-

Measurement:

-

Measure the absorbance of the resulting suspension at 500 nm using a spectrophotometer.[7]

-

The sulfate concentration is determined by comparing the absorbance to a standard curve prepared using known concentrations of a sulfate standard (e.g., potassium sulfate).

-

Monosaccharide Composition Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the molar ratios of the constituent monosaccharides after hydrolysis and derivatization.

Protocol: GC-MS Analysis of Monosaccharides

-

Hydrolysis:

-

Hydrolyze a known amount of κ-carrageenan with an acid, such as trifluoroacetic acid (TFA), to break the glycosidic bonds and release the individual monosaccharides.

-

-

Reduction and Acetylation:

-

Reduce the released monosaccharides with sodium borohydride (NaBH₄) to their corresponding alditols.

-

Acetylate the alditol hydroxyl groups using a reagent like acetic anhydride to form alditol acetates. This derivatization step makes the sugars volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

-

The different alditol acetates will separate based on their boiling points and interactions with the column's stationary phase.

-

The separated components are then introduced into a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification based on fragmentation patterns.

-

Quantification is achieved by comparing the peak areas of the different monosaccharides to those of known standards.[13]

-

Structural Elucidation by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing a "fingerprint" of the carrageenan type.

Protocol: FTIR Analysis of κ-Carrageenan

-

Sample Preparation:

-

Prepare a thin, dry film of the κ-carrageenan sample. This can be done by casting a 0.2% aqueous solution onto a non-sticking surface (e.g., Teflon) and allowing it to dry.[3] Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet.

-

For direct analysis of dried seaweed, a few milligrams of the ground material can be used with a diffuse reflectance accessory.[14][15]

-

-

Data Acquisition:

-

Place the prepared sample in an FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.[16]

-

-

Spectral Interpretation:

-

Analyze the resulting spectrum for characteristic absorption bands:

-

Detailed Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of polysaccharides, providing information on monosaccharide composition, anomeric configurations, glycosidic linkages, and the precise location of sulfate groups.

Protocol: ¹H and ¹³C NMR Analysis of κ-Carrageenan

-

Sample Preparation:

-

Dissolve the κ-carrageenan sample in deuterium oxide (D₂O) at an appropriate concentration.

-

Heat the sample to ensure complete dissolution and then cool to the desired measurement temperature (e.g., 80°C).[18]

-

Add an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for referencing the chemical shifts.[19]

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to assign all proton and carbon signals and to establish connectivity between atoms.[20]

-

-

Spectral Analysis:

-

The anomeric proton (¹H) and carbon (¹³C) signals are particularly informative for identifying the different sugar residues and their linkages.

-

For κ-carrageenan, characteristic signals for the anomeric proton of the 3,6-anhydro-α-D-galactose (DA) and the β-D-galactose-4-sulfate (G4S) are observed.[21]

-

The chemical shifts of the carbons bearing the sulfate group will be shifted downfield, confirming the sulfation position.

-

Visualizing the Context of D-Galactose-4-O-Sulfate

Biosynthesis of κ-Carrageenan

The biosynthesis of κ-carrageenan in red algae is a multi-step enzymatic process. It begins with the synthesis of a precursor polysaccharide, which is then modified by sulfotransferases and sulfurylases to yield the final κ-carrageenan structure. The formation of the crucial 3,6-anhydro bridge is a key final step.[22]

Caption: Biosynthetic pathway of κ-carrageenan.

Experimental Workflow for Structural Elucidation

A typical workflow for the comprehensive structural analysis of κ-carrageenan involves a series of sequential analytical techniques.

Caption: Workflow for κ-carrageenan structural analysis.

References

- 1. The Use of FTIR Spectroscopy as a Tool for the Seasonal Variation Analysis and for the Quality Control of Polysaccharides from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Influence of the Structural Features of Carrageenans from Red Algae of the Far Eastern Seas on Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. κ-Carrageenan | 11114-20-8 [chemicalbook.com]

- 10. kappa-Carrageenan 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 11. kappa-Carrageenan | 11114-20-8 [chemnet.com]

- 12. [(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | C24H36O25S2-2 | CID 11966249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chopinlab.ext.unb.ca [chopinlab.ext.unb.ca]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. researchgate.net [researchgate.net]

- 19. estudogeral.uc.pt [estudogeral.uc.pt]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Carrageenan biosynthesis in red algae: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Sulfation: A Technical Guide to the Biosynthesis of Sulfated Galactose Derivatives

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthesis of sulfated galactose derivatives. These complex carbohydrates play a pivotal role in a myriad of biological processes, from cell signaling and adhesion to inflammation and viral entry. Understanding their biosynthesis is paramount for harnessing their therapeutic potential. This document details the enzymatic pathways, key molecular players, experimental methodologies, and their implications in disease and drug discovery.

Core Biosynthetic Pathway

The biosynthesis of sulfated galactose derivatives is a multi-step enzymatic process primarily occurring in the Golgi apparatus. The pathway involves the sequential action of two key enzyme families: glycosyltransferases and sulfotransferases.

1. Glycan Chain Elongation by Glycosyltransferases: The process initiates with the synthesis of a core glycan structure. Glycosyltransferases catalyze the transfer of galactose from an activated sugar donor, typically UDP-galactose, to an acceptor molecule, which can be a protein (forming a glycoprotein) or a lipid (forming a glycolipid). This step elongates the carbohydrate chain, creating the backbone upon which sulfation will occur.

2. Sulfation by Sulfotransferases: Following the addition of galactose residues, specific sulfotransferases catalyze the transfer of a sulfonyl group (-SO3-) from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific hydroxyl groups on the galactose ring. The position of sulfation (e.g., at the C3 or C6 position) is highly specific and is determined by the particular sulfotransferase enzyme involved. This regioselective sulfation is critical for the biological function of the resulting molecule.

// Nodes UDP_Gal [label="UDP-Galactose", fillcolor="#F1F3F4", fontcolor="#202124"]; Acceptor [label="Acceptor\n(Protein/Lipid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Galactosylated_Glycan [label="Galactosylated Glycan", fillcolor="#F1F3F4", fontcolor="#202124"]; PAPS [label="PAPS\n(Sulfate Donor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfated_Galactose_Derivative [label="Sulfated Galactose\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycosyltransferase [label="Glycosyltransferase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfotransferase [label="Sulfotransferase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAP [label="PAP", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges UDP_Gal -> Glycosyltransferase [label="Donor Substrate"]; Acceptor -> Glycosyltransferase [label="Acceptor Substrate"]; Glycosyltransferase -> Galactosylated_Glycan [label="Galactosylation"]; PAPS -> Sulfotransferase [label="Sulfate Donor"]; Galactosylated_Glycan -> Sulfotransferase [label="Substrate"]; Sulfotransferase -> Sulfated_Galactose_Derivative [label="Sulfation"]; Sulfotransferase -> PAP [style=dashed]; }

Caption: Workflow for a radioactive sulfotransferase assay.

Glycosyltransferase Activity Assay (Colorimetric Method)

This protocol describes a non-radioactive method for assaying glycosyltransferase activity by detecting the release of UDP.

Materials:

-

Enzyme source

-

Acceptor substrate

-

UDP-Galactose (donor substrate)

-

UDP-Glo™ Glycosyltransferase Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Set up the glycosyltransferase reaction with the enzyme, acceptor, and UDP-galactose in the appropriate buffer.

-

Incubate the reaction at 37°C for a specified time.

-

Add the UDP Detection Reagent, which contains an enzyme that converts the UDP product to ATP.

-

The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate light.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the amount of UDP produced and thus to the glycosyltransferase activity. [1] dot

References

The Pivotal Role of D-Galactose-4-O-Sulfate in Extracellular Matrix Architecture and Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural support to tissues and regulates a myriad of cellular processes. Within this complex environment, sulfated glycosaminoglycans (GAGs) play a critical role in orchestrating cell-cell and cell-matrix interactions. This technical guide delves into the specific role of a key structural motif, D-Galactose-4-O-sulfate, a modification predominantly found in chondroitin sulfate (CS) and dermatan sulfate (DS). We will explore its biosynthesis, its crucial function in mediating protein interactions, and its involvement in vital signaling pathways that govern tissue development, homeostasis, and disease. This document provides a comprehensive overview of the current understanding of D-Galactose-4-O-sulfate's function, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Introduction: The Significance of Sulfation Patterns in the Extracellular Matrix

The biological functions of GAGs are largely dictated by their specific sulfation patterns, which create a "sulfation code" that is read by various proteins to elicit specific cellular responses. The 4-O-sulfation of galactose and N-acetylgalactosamine residues within CS and DS chains is a critical component of this code. This modification is not random but is precisely regulated by a family of sulfotransferases, primarily the chondroitin-4-O-sulfotransferases (C4STs) and dermatan-4-O-sulfotransferase 1 (D4ST1). The presence of the sulfate group at the C4 position of galactose-containing disaccharides significantly influences the charge distribution and conformational flexibility of the GAG chain, thereby modulating its interactions with a host of binding partners, including growth factors, cytokines, and cell surface receptors. Dysregulation of 4-O-sulfation has been implicated in a range of pathologies, including developmental defects and cancer, highlighting its importance in maintaining tissue health.

Biosynthesis and Regulation of D-Galactose-4-O-Sulfate

The synthesis of 4-O-sulfated GAGs occurs in the Golgi apparatus. The process is initiated by the synthesis of a core protein, followed by the stepwise addition of monosaccharides to form the GAG chain. The critical 4-O-sulfation step is catalyzed by specific sulfotransferases that transfer a sulfate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 4-hydroxyl group of N-acetylgalactosamine (GalNAc) residues in chondroitin and dermatan sulfate.

The key enzymes involved in this process are:

-

Chondroitin-4-O-sulfotransferase-1 (C4ST-1/CHST11): This enzyme is primarily responsible for the 4-O-sulfation of GalNAc residues in chondroitin sulfate.[1] Its expression is widespread in adult tissues, including the spleen, thymus, bone marrow, heart, brain, and lungs.[2]

-

Dermatan-4-O-sulfotransferase-1 (D4ST1/CHST14): This enzyme exhibits a strong preference for transferring sulfate to GalNAc residues adjacent to iduronic acid (IdoA), a key component of dermatan sulfate.[3] D4ST1 expression is found in most tissues, with higher levels in the pituitary, placenta, uterus, and thyroid.[3]

The expression and activity of these enzymes are tightly regulated during development and in response to cellular signals, ensuring the appropriate spatial and temporal presentation of 4-O-sulfated GAGs in the ECM.

Functional Roles of D-Galactose-4-O-Sulfate in the Extracellular Matrix

The 4-O-sulfation of galactose residues within GAG chains plays a multifaceted role in the ECM, influencing its structural integrity and its capacity to regulate cellular behavior.

Structural Integrity of Tissues

In tissues like cartilage, 4-O-sulfated chondroitin sulfate is a major component of aggrecan, a large proteoglycan that confers compressive strength to the tissue. The negatively charged sulfate groups attract and retain water, creating a hydrated gel-like matrix that can withstand mechanical stress. Studies on cartilage from osteoarthritic patients have shown a significant increase in the concentration of chondroitin 4-sulfate, suggesting an altered synthesis pattern in response to disease.[4]

Regulation of Protein-GAG Interactions

The 4-O-sulfate group is a key recognition element for a variety of proteins, modulating their activity and localization within the ECM. These interactions are crucial for a wide range of biological processes.

4-O-sulfated GAGs play a pivotal role in modulating the activity of several growth factor families, including Fibroblast Growth Factors (FGFs) and Transforming Growth Factor-beta (TGF-β).

-

FGF Signaling: Certain FGFs exhibit significant binding affinity for 4-O-sulfated GAGs.[5] For instance, the interaction between FGF-2 and chondroitin sulfate is influenced by the sulfation pattern, with specific 4-O-sulfated structures contributing to high-affinity binding.[6] This interaction is crucial for the formation of a ternary complex between the growth factor, the GAG, and the FGF receptor, which is essential for signal transduction.

-

TGF-β Signaling: The 4-O-sulfation of chondroitin sulfate is critical for maintaining a balance between TGF-β and Bone Morphogenetic Protein (BMP) signaling during cartilage development.[7][8] Mice deficient in C4ST-1 exhibit upregulated TGF-β signaling and downregulated BMP signaling, leading to severe chondrodysplasia.[7][8] This demonstrates that the specific sulfation pattern of CS is essential for the proper regulation of these key developmental pathways.

In the nervous system, chondroitin sulfate proteoglycans (CSPGs) are known to be potent inhibitors of axonal growth and regeneration after injury. The inhibitory nature of CSPGs is, in part, mediated by their GAG chains, with 4-O-sulfation playing a significant negative regulatory role.[9] Chondroitin-4-sulfate has been shown to be a strong negative guidance cue for neurons.[9]

Quantitative Data on D-Galactose-4-O-Sulfate Interactions and Abundance

The following tables summarize available quantitative data on the binding affinities of proteins to 4-O-sulfated GAGs and the concentration of these GAGs in various tissues.

| Protein | GAG Ligand | Binding Affinity (Kd) | Method | Reference |

| Cathepsin S | Chondroitin 4-Sulfate | 210 ± 40 nM | Surface Plasmon Resonance | [10] |

| TIMP-3 | Heparin | ~59 nM | Surface Plasmon Resonance | [11] |

| FGF-2 | Various Chondroitin Sulfates | 1.8 nM - 130 µM | Surface Plasmon Resonance | [6] |

Table 1: Binding Affinities of Proteins to 4-O-Sulfated Glycosaminoglycans.

| Tissue | GAG Component | Concentration | Method | Reference |

| Bovine Articular Cartilage | Sulfated GAGs | 2.5 mg/mL | Biochemical Assay | [12] |

| Human Articular Cartilage | Chondroitin 4-Sulfate | Significantly increased in osteoarthritis | Biochemical Analysis | [4] |

| Chondrons | Chondroitin 4-Sulfate | Significantly higher than in chondrocytes | FACE analysis | [13] |

Table 2: Concentration of 4-O-Sulfated Glycosaminoglycans in Tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of D-Galactose-4-O-sulfate in the extracellular matrix.

Enzymatic Digestion and LC-MS/MS Analysis of Chondroitin Sulfate Sulfation

This protocol outlines the steps for determining the disaccharide composition of chondroitin sulfate, allowing for the quantification of 4-O-sulfated units.

Materials:

-

Chondroitinase ABC (from Proteus vulgaris)

-

Trypsin

-

Strong Anion Exchange (SAX) spin columns

-

C18 spin columns

-

LC-MS/MS system with a graphitized carbon column

Procedure:

-

Sample Preparation and Digestion:

-

Proteoglycan-containing samples (e.g., cell culture medium, tissue extracts) are first digested with trypsin to release the GAG chains from the core proteins.[14]

-

-

Enrichment of GAG-Glycopeptides:

-

Enzymatic Depolymerization:

-

Desalting:

-

The resulting disaccharide mixture is desalted using a C18 spin column.[16]

-

-

LC-MS/MS Analysis:

-

The desalted disaccharides are separated by liquid chromatography, typically using a porous graphitized carbon column, which can resolve isomeric sulfated disaccharides.[17]

-

The separated disaccharides are then analyzed by tandem mass spectrometry (MS/MS) in negative ion mode.[17] Specific precursor and product ions are monitored to quantify each disaccharide, including the 4-O-sulfated variant.[17]

-

Surface Plasmon Resonance (SPR) Analysis of GAG-Protein Interactions

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions and determining kinetic parameters such as association and dissociation rate constants, and the equilibrium dissociation constant (Kd).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, or a heparin-coated chip)

-

Ligand (e.g., biotinylated GAG) and analyte (protein of interest)

-

Immobilization and running buffers

Procedure:

-

Ligand Immobilization:

-

The GAG ligand is immobilized onto the sensor chip surface. This can be achieved through various chemistries, such as amine coupling to a CM5 chip or capture of a biotinylated GAG on a streptavidin-coated chip.[17]

-

-

Analyte Injection:

-

Data Acquisition:

-

Data Analysis:

-

The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd = kd/ka).[18]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for GAG analysis.

References

- 1. Chondroitin Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Frontiers | Chondroitin Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools [frontiersin.org]

- 4. The Glycosaminoglycans of Normal and Arthritic Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Deciphering Structural Determinants in Chondroitin Sulfate Binding to FGF-2: Paving the Way to Enhanced Predictability of Their Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Roles of Chondroitin Sulfate Proteoglycans as Regulators of Skeletal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chondroitin-4-sulfation negatively regulates axonal guidance and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SPR Biosensor Probing the Interactions between TIMP-3 and Heparin/GAGs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glycosaminoglycans in the pericellular matrix of chondrons and chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Positive Mode LC-MS/MS Analysis of Chondroitin Sulfate Modified Glycopeptides Derived from Light and Heavy Chains of The Human Inter-α-Trypsin Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chondroitin sulfate/dermatan sulfate-digesting enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Determination of glycosaminoglycan attachment sites by LC-MS/MS - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

D-Galactose-4-O-Sulfate: A Technical Guide on its Role in Glycosaminoglycan Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Galactose-4-O-sulfate is a sulfated monosaccharide that primarily functions as a structural component of larger glycans, most notably the glycosaminoglycans (GAGs) keratan sulfate and chondroitin sulfate. While its role within these complex carbohydrates is well-documented, information regarding the metabolic pathways, cellular transport, and signaling functions of free D-Galactose-4-O-sulfate is limited in current scientific literature. This technical guide provides a comprehensive overview of the known involvement of D-Galactose-4-O-sulfate in the biosynthesis and degradation of GAGs, details relevant enzymatic processes, and outlines experimental methodologies for the analysis of sulfated carbohydrates. The guide also highlights areas where further research is needed to fully elucidate the independent biological role of this sulfated sugar.

Introduction to D-Galactose-4-O-Sulfate

D-Galactose-4-O-sulfate is a derivative of the monosaccharide D-galactose, featuring a sulfate group attached to the fourth carbon position.[1] This modification significantly alters its chemical properties, imparting a negative charge and influencing its interactions with proteins and other biological molecules.

Table 1: Physicochemical Properties of D-Galactose-4-O-Sulfate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₉S | [1] |

| Molecular Weight | 260.22 g/mol | [1] |

| Synonyms | Gal-4-sulfate, 4-O-sulfo-D-galactose | [1] |

Involvement in Metabolic Pathways: Biosynthesis of Glycosaminoglycans

The primary established metabolic involvement of D-Galactose-4-O-sulfate is as a building block in the biosynthesis of keratan sulfate and chondroitin sulfate. The sulfation of galactose occurs after the galactose residue has been incorporated into the growing polysaccharide chain. This process is catalyzed by specific sulfotransferases located in the Golgi apparatus. The universal sulfate donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2]

Keratan Sulfate Biosynthesis

Keratan sulfate (KS) is a GAG composed of repeating disaccharide units of galactose and N-acetylglucosamine.[3] The sulfation of galactose residues at the C4 position is a key modification in some types of KS. The enzyme responsible for this is Keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST), also known as CHST1.[4] While the name suggests 6-O-sulfation, some sulfotransferases can exhibit broader specificity.

Chondroitin Sulfate Biosynthesis

Chondroitin sulfate (CS) is another major GAG where 4-O-sulfation of galactose residues can occur, particularly in the linkage region that connects the CS chain to a core protein. The enzyme Chondroitin 4-O-sulfotransferase (C4ST), encoded by genes like CHST11, catalyzes the transfer of a sulfate group from PAPS to the 4-OH position of N-acetylgalactosamine (GalNAc) residues, and potentially to galactose in the linkage region.[5][6]

References

- 1. D-galactose 4-sulfate | C6H12O9S | CID 5288473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Glycosaminoglycan - Wikipedia [en.wikipedia.org]

- 4. KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The roles of chondroitin-4-sulfotransferase-1 in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of in vivo Functions of Chondroitin Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

D-Galactose-4-O-sulfate sodium salt CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-4-O-sulfate sodium salt is a sulfated monosaccharide of significant interest in the fields of glycobiology and pharmacology. As a key structural component of κ-carrageenan, a polysaccharide extracted from red seaweeds, its biological activities are a subject of ongoing research. The position and degree of sulfation on galactose residues are critical determinants of the biological functions of sulfated polysaccharides, which include antioxidant, anti-inflammatory, antiviral, and anticoagulant properties. This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological activities of this compound, tailored for professionals in research and drug development.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 125113-68-0 | [1][2] |

| Molecular Formula | C₆H₁₁NaO₉S | [1][2] |

| Molecular Weight | 282.2 g/mol | [1][2] |

| Synonyms | D-Galactose-4-sulfate sodium salt | [1][2] |

| Source | A primary component of κ-carrageenan. | [1] |

Experimental Protocols

Detailed methodologies for the analysis and functional assessment of this compound are crucial for its application in research. Below are representative experimental protocols.

Analytical Characterization

a) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantification

This method allows for the sensitive quantification of D-Galactose-4-O-sulfate in various matrices.[3]

-

Instrumentation: An Agilent 6460 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled with an Agilent 1290 Infinity UPLC system.[3]

-

HPLC Column: XBridge amide column.[3]

-

Mobile Phase: A gradient of acetonitrile and water.[3]

-

Mass Spectrometry Mode: Negative ion mode for sugar analysis.[3]

-

Procedure:

-

Prepare standard solutions of this compound in the desired concentration range.

-

Prepare the sample by dissolving it in the initial mobile phase composition.

-

Inject the sample and standards onto the HPLC system.

-

Elute the analyte using a pre-defined gradient program.

-

Detect the analyte using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity.

-

Quantify the amount of D-Galactose-4-O-sulfate in the sample by comparing its peak area to the standard curve.

-

b) Spectroscopic Structural Analysis

NMR and IR spectroscopy are powerful tools for the structural elucidation of sulfated carbohydrates.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in deuterium oxide (D₂O).

-

Acquire 1H and 13C NMR spectra.

-

The chemical shifts of the anomeric proton and other protons and carbons are indicative of the sugar identity, linkage, and the position of the sulfate group.[4]

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet of the sample or use an ATR accessory.

-

Acquire the IR spectrum.

-

Characteristic absorbance bands can indicate the presence of sulfate groups (around 1250 cm⁻¹ for total sulfate and 845 cm⁻¹ for galactose-4-sulfate).[5]

-

Biological Activity Assays

a) In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6][7]

-

Reagents: DPPH solution in methanol, this compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).[6]

-

Procedure:

-

In a 96-well plate, add a specific volume of DPPH solution to each well.

-

Add different concentrations of the D-Galactose-4-O-sulfate solution to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measure the absorbance at 517 nm using a microplate reader.[6]

-

Calculate the percentage of DPPH radical scavenging activity.

-

b) In Vitro Anti-Inflammatory Activity Assay

This assay assesses the potential of D-Galactose-4-O-sulfate to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[6]

-

Cell Line: RAW 264.7 macrophages.[6]

-

Reagents: this compound, LPS, cell culture medium, and ELISA kits for TNF-α and IL-6.[6]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of D-Galactose-4-O-sulfate for a specified time.

-

Stimulate the cells with LPS (e.g., 0.1 µg/mL) for 24 hours to induce an inflammatory response.[6]

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6]

-

A reduction in cytokine levels compared to the LPS-only control indicates anti-inflammatory activity.

-

c) Sulfatase Enzyme Activity Assay

This protocol determines if D-Galactose-4-O-sulfate can act as a substrate for a specific sulfatase enzyme.[8]

-

Enzyme: A purified sulfatase of interest.

-

Substrate: this compound.

-

Detection Method: Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[8]

-

Procedure:

-

Prepare a reaction mixture containing the sulfatase enzyme in an appropriate buffer (e.g., acetate buffer, pH 5.5).[8]

-

Add D-Galactose-4-O-sulfate to initiate the reaction.

-

Incubate at the optimal temperature for the enzyme (e.g., 40°C) for a defined period.[8]

-

Stop the reaction by heat inactivation (e.g., 95°C for 3 minutes).[8]

-

Analyze the reaction products by TLC or HPAEC-PAD to detect the presence of desulfated galactose.[8]

-

The appearance of a product corresponding to D-galactose indicates that D-Galactose-4-O-sulfate is a substrate for the enzyme.

-

Role in Signaling Pathways

Sulfated carbohydrates are known to play crucial roles in various cell signaling events, particularly in cell adhesion and communication.[9] The sulfation pattern is a key determinant for the specific recognition by proteins such as selectins, which are involved in the inflammatory response.

Selectin-Mediated Leukocyte Adhesion

The interaction between selectins on endothelial cells and their carbohydrate ligands on leukocytes is a critical step in the inflammatory cascade, leading to the recruitment of leukocytes to the site of inflammation. Sulfated sugars, including structures containing sulfated galactose, can act as inhibitors of this interaction.

Caption: Inhibition of P-Selectin mediated leukocyte adhesion.

Experimental Workflow: Cell Adhesion Inhibition Assay

The following workflow can be used to assess the inhibitory effect of D-Galactose-4-O-sulfate on selectin-mediated cell adhesion.

Caption: Workflow for a selectin-mediated cell adhesion assay.

Conclusion

This compound is a valuable molecule for research in glycobiology and drug discovery. Its well-defined chemical properties, coupled with its potential to modulate biological processes such as inflammation and oxidative stress, make it an important tool for scientists. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this sulfated monosaccharide. Further investigation into its specific interactions with cellular targets will undoubtedly unveil new therapeutic possibilities.

References

- 1. mdpi.com [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. WO2020095329A1 - Composition comprising sulphated galactose, and implementations thereof - Google Patents [patents.google.com]

- 4. NMR Spectroscopy of Red Seaweed Polysaccharides: Agars, Carrageenans, and Xylans | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Structural Characterization and Anti-inflammatory Activity of a Galactorhamnan Polysaccharide From Citrus medica L. var. sarcodactylis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Galactose Enhances Chondrogenic Differentiation of ATDC5 and Cartilage Matrix Formation by Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: D-Galactose-4-O-Sulfate Sodium Salt as a Substrate for Sulfatase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-4-O-sulfate is a sulfated monosaccharide that serves as a specific substrate for certain sulfatases. Its use in enzymatic assays is critical for characterizing sulfatase activity, screening for enzyme inhibitors, and understanding the role of sulfation in various biological processes. This document provides detailed application notes and protocols for using D-Galactose-4-O-sulfate sodium salt in sulfatase assays, with a focus on bacterial sulfatases from the human gut symbiont Bacteroides thetaiotaomicron, which have been shown to possess activity towards this substrate.

Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters from a wide range of biological molecules, including glycosaminoglycans (GAGs), steroids, and glycolipids.[1] This enzymatic activity is crucial for the degradation and remodeling of the extracellular matrix, as well as in cell signaling pathways.[2][3] The degradation of GAGs, such as chondroitin sulfate and keratan sulfate, is a stepwise process involving several lysosomal enzymes, including specific sulfatases.[1][4] A deficiency in these enzymes can lead to the accumulation of GAGs, resulting in various lysosomal storage disorders.[4]

Target Enzymes and Substrate Specificity

While many sulfatases exhibit high specificity for their substrates, certain bacterial sulfatases from the human gut microbiota have been identified to act on a variety of sulfated monosaccharides. Notably, sulfatases from Bacteroides thetaiotaomicron have been characterized to be active on 4S-Galactose.[5] This makes D-Galactose-4-O-sulfate an ideal substrate for studying the activity of these specific bacterial enzymes.

It is important to note that not all sulfatases are active on this substrate. For instance, the novel sulfatase SulA1 from a marine Arthrobacter strain, which is active on N-acetyl-D-galactosamine-4-sulfate, does not cleave the sulfate group from D-galactose-4-sulfate, highlighting the critical role of the N-acetyl group for its substrate recognition.[6] Similarly, human N-acetylgalactosamine-4-sulfatase (Arylsulfatase B) is specific for the N-acetylated form and is not expected to be active on D-Galactose-4-O-sulfate.[2]

Table 1: Enzyme Specificity for D-Galactose-4-O-Sulfate

| Enzyme | Source Organism | Activity on D-Galactose-4-O-Sulfate | Reference |

| Sulfatase (BT3057) | Bacteroides thetaiotaomicron | Active | [5] |

| Sulfatase (BT3796) | Bacteroides thetaiotaomicron | Active | [5] |

| SulA1 | Marine Arthrobacter strain | Inactive | [6] |

| Arylsulfatase B (Human) | Homo sapiens | Not expected to be active | [2] |

Experimental Protocols

The enzymatic assay for sulfatase activity using D-Galactose-4-O-sulfate involves the incubation of the substrate with the enzyme, followed by the quantification of one or both of the reaction products: D-galactose and inorganic sulfate.

Principle of the Assay

The sulfatase enzyme catalyzes the following reaction:

D-Galactose-4-O-sulfate + H₂O → D-Galactose + SO₄²⁻

The rate of this reaction can be determined by measuring the increase in the concentration of either D-galactose or inorganic sulfate over time.

General Assay Conditions

The optimal conditions for pH and temperature will vary depending on the specific sulfatase being assayed. For bacterial sulfatases from Bacteroides thetaiotaomicron, a pH range of 7.0-8.0 and a temperature of 37°C are generally suitable starting points.

Table 2: General Assay Parameters

| Parameter | Recommended Range | Notes |

| Substrate Concentration | 0.1 - 5 mM | Should be optimized based on the Km of the enzyme. |

| Enzyme Concentration | To be determined empirically | Should provide a linear reaction rate for the desired time. |

| Buffer | 50 mM Tris-HCl or HEPES | pH should be optimized for the specific enzyme. |

| Incubation Temperature | 37°C | To be optimized for the specific enzyme. |

| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction. |

Protocol 1: Detection of D-Galactose using Galactose Dehydrogenase

This protocol describes a coupled enzyme assay to quantify the amount of D-galactose produced. Galactose dehydrogenase catalyzes the oxidation of D-galactose with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of galactose produced.

Materials:

-

This compound

-

Sulfatase enzyme (e.g., purified BT3057 or BT3796 from B. thetaiotaomicron)

-

Tris-HCl or HEPES buffer (50 mM, pH 7.0-8.0)

-

β-Galactose Dehydrogenase (from Pseudomonas fluorescens)

-

β-NAD⁺ (Nicotinamide adenine dinucleotide, oxidized form)

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplate

Procedure:

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.

-

Substrate Stock Solution: 100 mM this compound in Assay Buffer.

-

Enzyme Solution: Prepare a stock solution of the sulfatase enzyme in Assay Buffer. The final concentration should be determined empirically.

-

Detection Reagent: Prepare a solution containing 2 U/mL β-Galactose Dehydrogenase and 2 mM NAD⁺ in Assay Buffer.

-

-

Set up the Reaction:

-

In a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of Substrate Stock Solution (for a final concentration of 5 mM, can be varied)

-

20 µL of Enzyme Solution (or buffer for control wells)

-

-

Mix gently and incubate at 37°C for 30 minutes.

-

-

Stop the Reaction:

-

Stop the sulfatase reaction by heating the plate at 95°C for 5 minutes or by adding a stopping reagent if compatible with the detection step.

-

-

Detect Galactose:

-

Add 120 µL of the Detection Reagent to each well.

-

Incubate at 37°C for 30-60 minutes.

-

Measure the absorbance at 340 nm.

-

-

Calculations:

-

Prepare a standard curve using known concentrations of D-galactose.

-

Determine the concentration of galactose produced in the enzymatic reaction from the standard curve.

-

Calculate the sulfatase activity (e.g., in µmol of galactose produced per minute per mg of enzyme).

-

Protocol 2: Detection of Inorganic Sulfate using a Turbidimetric Assay

This method relies on the precipitation of sulfate ions with barium chloride to form a fine suspension of barium sulfate. The turbidity of the suspension, which is proportional to the sulfate concentration, is measured spectrophotometrically.

Materials:

-

This compound

-

Sulfatase enzyme

-

Tris-HCl or HEPES buffer (50 mM, pH 7.0-8.0)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Barium chloride-gelatin reagent (prepare by dissolving 0.5 g gelatin in 100 mL of hot water, cool to room temperature, add 0.5 g BaCl₂, and mix until dissolved. Let it stand for at least 2 hours before use).

-

Microplate reader capable of measuring absorbance at 600 nm

-

96-well microplate

Procedure:

-

Set up the Reaction:

-

In microcentrifuge tubes, prepare the reaction mixture as described in Protocol 1, Step 2.

-

Incubate at 37°C for 30 minutes.

-

-

Stop the Reaction and Precipitate Proteins:

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Vortex and centrifuge at high speed for 5 minutes to pellet the precipitated protein.

-

-

Detect Sulfate:

-

Transfer 100 µL of the supernatant to a new 96-well microplate.

-

Add 100 µL of the barium chloride-gelatin reagent to each well.

-

Incubate at room temperature for 20 minutes with gentle shaking.

-

Measure the absorbance at 600 nm.

-

-

Calculations:

-

Prepare a standard curve using known concentrations of sodium sulfate or potassium sulfate.

-

Determine the concentration of sulfate produced in the enzymatic reaction from the standard curve.

-

Calculate the sulfatase activity (e.g., in µmol of sulfate produced per minute per mg of enzyme).

-

Data Presentation

Quantitative data from sulfatase assays should be summarized in clear and structured tables for easy comparison.

Table 3: Hypothetical Kinetic Parameters of Bacterial Sulfatases

| Enzyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |

| BT3057 | D-Galactose-4-O-Sulfate | Data not available | Data not available | ~7.5 | 37 |

| BT3796 | D-Galactose-4-O-Sulfate | Data not available | Data not available | ~7.5 | 37 |

| Reference Sulfatase | p-Nitrophenyl sulfate | 1.2 | 25.3 | 7.8 | 37 |

| Note: Specific kinetic data for BT3057 and BT3796 with D-Galactose-4-O-Sulfate are not currently available in the literature and would need to be determined experimentally. |

Visualizations

Experimental Workflow

The general workflow for a sulfatase assay using D-Galactose-4-O-sulfate is depicted below. This can be adapted for either galactose or sulfate detection methods.

Signaling Pathway Context: Glycosaminoglycan Degradation in the Gut Microbiota

The activity of bacterial sulfatases on substrates like D-Galactose-4-O-sulfate is part of a larger biological process: the degradation of complex host-derived glycans in the gut. This degradation is crucial for the nutrition of gut bacteria and can influence host-microbe interactions and signaling. The removal of sulfate groups is a key step that allows further breakdown of the glycan backbone.

Conclusion

This compound is a valuable substrate for assaying specific sulfatases, particularly those from gut bacteria involved in glycosaminoglycan metabolism. The protocols provided herein offer robust methods for quantifying sulfatase activity by detecting either of the reaction products. Further research is needed to fully characterize the kinetic parameters of enzymes like BT3057 and BT3796 with this substrate. Understanding the activity of these enzymes is crucial for elucidating the complex interplay between the gut microbiota and host physiology, and may open new avenues for therapeutic intervention in diseases related to gut health and inflammation.

References

- 1. The Genetics behind Sulfation: Impact on Airway Remodeling [mdpi.com]

- 2. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfated glycan recognition by carbohydrate sulfatases of the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Glycosaminoglycan (GAG) Sulfatases from the Human Gut Symbiont Bacteroides thetaiotaomicron Reveals the First GAG-specific Bacterial Endosulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Glycosyltransferase Assays Using D-Galactose-4-O-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule, which can be a carbohydrate, lipid, or protein. The precise action of these enzymes is fundamental to the synthesis of complex glycans that play critical roles in cell recognition, signaling, and pathogen interactions. The use of sulfated monosaccharides, such as D-Galactose-4-O-sulfate, as acceptor substrates in GT assays is crucial for elucidating the biosynthetic pathways of important sulfated glycosaminoglycans (GAGs) like keratan sulfate and chondroitin sulfate.[1][2] Understanding the activity of GTs that recognize and utilize these sulfated precursors is vital for the development of therapeutics targeting diseases associated with aberrant GAG biosynthesis, including osteoarthritis and cancer.

These application notes provide a detailed protocol for a non-radioactive, colorimetric glycosyltransferase assay adapted for the use of D-Galactose-4-O-sulfate as an acceptor substrate. This method offers a robust and high-throughput compatible alternative to traditional radioactive assays.

Key Principles of the Assay

The protocol described herein is a coupled-enzyme colorimetric assay. The fundamental principle involves the quantification of a nucleotide diphosphate (e.g., UDP) that is released from the nucleotide sugar donor (e.g., UDP-Galactose) upon the successful transfer of the monosaccharide to the D-Galactose-4-O-sulfate acceptor by a glycosyltransferase. The released UDP is then utilized in a series of enzymatic reactions that ultimately result in a color change that can be measured spectrophotometrically. This indirect method of measuring enzyme activity by detecting a reaction byproduct is a well-established and reliable technique.[2][3][4]

Alternatively, for more detailed kinetic studies or when a coupled-enzyme system is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to directly detect the formation of the glycosylated product.[5]

Experimental Protocols

Protocol 1: Non-Radioactive Colorimetric Glycosyltransferase Assay

This protocol is designed for the screening of glycosyltransferase activity or for inhibitor studies in a 96-well plate format.

Materials and Reagents:

-

Glycosyltransferase: Purified or partially purified enzyme preparation.

-

Acceptor Substrate: D-Galactose-4-O-sulfate (sodium salt).

-

Donor Substrate: UDP-Galactose (or other relevant nucleotide sugar).

-

Assay Buffer: 50 mM HEPES, pH 7.2, 10 mM MnCl₂, 0.5% (w/v) Triton X-100.[1]

-

Coupling Enzymes: A commercially available kit containing a phosphatase that quantitatively releases inorganic phosphate from the nucleotide diphosphate (e.g., UDP-Glo™ Glycosyltransferase Assay).[3]

-

Detection Reagent: Malachite green-based reagent for the detection of inorganic phosphate.[2][6]

-

96-well Microplate: Clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at ~620 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of D-Galactose-4-O-sulfate in sterile, deionized water.

-

Prepare a 10 mM stock solution of UDP-Galactose in sterile, deionized water.

-

Prepare the assay buffer and store it at 4°C.

-

Reconstitute the coupling enzymes and detection reagent according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, prepare the following reaction mixture in a total volume of 50 µL:

-

25 µL of 2X Assay Buffer.

-

5 µL of 10 mM D-Galactose-4-O-sulfate (final concentration 1 mM).

-

5 µL of 10 mM UDP-Galactose (final concentration 1 mM).

-

10 µL of Glycosyltransferase solution (diluted in assay buffer).

-

5 µL of sterile, deionized water.

-

-

Include appropriate controls:

-

No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer.

-

No Acceptor Control: Replace the D-Galactose-4-O-sulfate solution with an equal volume of water.

-

No Donor Control: Replace the UDP-Galactose solution with an equal volume of water.

-

-

-

Enzymatic Reaction:

-

Incubate the microplate at 37°C for 60 minutes. The incubation time may need to be optimized based on the activity of the enzyme.

-

-

Detection:

-

Stop the reaction by adding 25 µL of the coupling enzyme mixture to each well.

-

Incubate at room temperature for 20 minutes to allow for the conversion of UDP to inorganic phosphate.

-

Add 25 µL of the malachite green detection reagent to each well.

-

Incubate at room temperature for 15-20 minutes, allowing for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "No Enzyme Control" from all other readings to correct for background.

-

The amount of inorganic phosphate released, and thus the glycosyltransferase activity, is proportional to the absorbance at 620 nm. A standard curve using known concentrations of phosphate can be used for quantification.

-

Data Presentation

Table 1: Hypothetical Glycosyltransferase Activity with D-Galactose-4-O-Sulfate

| Condition | Acceptor Substrate | Donor Substrate | Enzyme | Absorbance at 620 nm (Mean ± SD) | Relative Activity (%) |

| Complete Reaction | D-Galactose-4-O-sulfate | UDP-Galactose | Glycosyltransferase X | 0.85 ± 0.04 | 100 |

| No Enzyme Control | D-Galactose-4-O-sulfate | UDP-Galactose | None | 0.12 ± 0.01 | 0 |

| No Acceptor Control | None | UDP-Galactose | Glycosyltransferase X | 0.15 ± 0.02 | 3.5 |

| No Donor Control | D-Galactose-4-O-sulfate | None | Glycosyltransferase X | 0.13 ± 0.01 | 1.2 |

Visualizations

Caption: Workflow for the colorimetric glycosyltransferase assay.

Caption: Principle of the coupled-enzyme colorimetric assay.

References

- 1. Enzyme assay of glycosaminoglycan glycosyltransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nonradioactive glycosyltransferase and sulfotransferase assay to study glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for D-Galactose-4-O-sulfate in Lectin Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of sulfate groups to carbohydrate structures is a critical post-translational modification that significantly modulates their biological functions. Sulfated glycans are key players in a myriad of physiological and pathological processes, including cell-cell recognition, immune responses, and microbial pathogenesis. The position of the sulfate moiety on the sugar ring is a crucial determinant of binding specificity and affinity for their cognate protein receptors, primarily lectins.

D-Galactose-4-O-sulfate is a sulfated monosaccharide that serves as an invaluable tool for dissecting the fine specificity of galactose-binding lectins. Its primary application lies in its use as a molecular probe to determine whether a lectin's carbohydrate recognition domain (CRD) can accommodate a sulfate group at the C4 position of D-galactose. This document provides detailed application notes and experimental protocols for utilizing D-Galactose-4-O-sulfate in lectin binding studies.

Application Note: Probing Lectin Specificity with D-Galactose-4-O-sulfate

A primary application of D-Galactose-4-O-sulfate is to investigate the binding specificity of galactose-recognizing lectins. A well-documented example is its interaction with Ricinus communis agglutinin I (RCA120), a lectin that preferentially binds to terminal β-D-galactose residues.